L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid

Tetrapeptide Molecular weight Physicochemical property

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-40-0) is a synthetic tetrapeptide with the amino acid sequence Leu-Ala-Ala-Asp. The compound is composed of L-leucine, two consecutive L-alanine residues, and a C-terminal L-aspartic acid residue linked sequentially by peptide bonds.

Molecular Formula C16H28N4O7
Molecular Weight 388.42 g/mol
CAS No. 647008-40-0
Cat. No. B12596728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-alanyl-L-alanyl-L-aspartic acid
CAS647008-40-0
Molecular FormulaC16H28N4O7
Molecular Weight388.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C16H28N4O7/c1-7(2)5-10(17)15(25)19-8(3)13(23)18-9(4)14(24)20-11(16(26)27)6-12(21)22/h7-11H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1
InChIKeyHRZFLKVIGPEIPF-NAKRPEOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-alanyl-L-alanyl-L-aspartic Acid (CAS 647008-40-0): Tetrapeptide Structural Baseline


L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-40-0) is a synthetic tetrapeptide with the amino acid sequence Leu-Ala-Ala-Asp . The compound is composed of L-leucine, two consecutive L-alanine residues, and a C-terminal L-aspartic acid residue linked sequentially by peptide bonds [1]. Its molecular formula is C₁₆H₂₈N₄O₇ [1]. The presence of the acidic aspartic acid residue at the C-terminus distinguishes this tetrapeptide from neutral or basic C-terminal variants, providing a defined molecular scaffold for biochemical research applications .

L-Leucyl-L-alanyl-L-alanyl-L-aspartic Acid: Why Tetrapeptide Sequence Dictates Function


The specific sequence Leu-Ala-Ala-Asp is not interchangeable with other tetrapeptides containing the same amino acid composition or with analogs bearing a single residue substitution. In serine protease systems with hydrophobic S₁ pockets, substrates bearing leucine at the P₁ position exhibit >25,000-fold higher reactivity at pH 7-8 compared to those bearing aspartic acid at the equivalent position [1]. While this class-level inference is derived from chymotrypsin-like enzyme kinetics rather than direct data for this specific tetrapeptide, it establishes the foundational principle that sequence position—particularly the identity of the residue occupying the protease-interacting site—profoundly alters biochemical behavior. Generic substitution of this tetrapeptide with a scrambled sequence analog or a different C-terminal residue would invalidate any comparative experimental dataset.

L-Leucyl-L-alanyl-L-alanyl-L-aspartic Acid: Quantitative Comparative Evidence Assessment


Sequence Identity Defines Molecular Weight and Hydrophobicity Profile Relative to C-Terminal Variants

The tetrapeptide Leu-Ala-Ala-Asp possesses a defined molecular weight of 388.42 g/mol and molecular formula C₁₆H₂₈N₄O₇ [1]. Replacing the C-terminal aspartic acid with leucine (yielding Leu-Ala-Ala-Leu) or alanine (yielding Leu-Ala-Ala-Ala) alters both the molecular weight and the net charge profile due to loss of the carboxylic acid side chain. This physicochemical distinction directly impacts chromatographic retention time and ionization efficiency in LC-MS workflows.

Tetrapeptide Molecular weight Physicochemical property Sequence comparison

C-Terminal Aspartic Acid Confers Distinct Protease Substrate Reactivity Profile

Enzymatic hydrolysis studies using bovine chymotrypsin and Streptomyces griseus protease B on succinyl-Ala-Ala-Pro-Xxx-pNA substrates reveal that the identity of the P₁ residue (Xxx) dictates both pH optimum and catalytic efficiency [1]. Substrates bearing leucine at P₁ exhibit a pH optimum of 7.5-8.0 and are cleaved >25,000-fold more efficiently than those bearing aspartic acid at pH 7-8; aspartic acid-bearing substrates show a distinct pH optimum of 5.5-6.0 [1].

Serine protease Chymotrypsin Substrate specificity pH dependence

Available Vendor-Supplied Purity Specifications

Commercial suppliers offer L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid as a high-purity synthetic reagent . Purity is typically assessed by HPLC; however, no vendor currently publishes batch-specific purity certificates or comparative purity data against analogs in publicly accessible formats. Procurement decisions based on purity require direct inquiry to the supplier for certificate of analysis documentation.

Quality control Purity HPLC Tetrapeptide reagent

L-Leucyl-L-alanyl-L-alanyl-L-aspartic Acid: Evidence-Grounded Application Scenarios


Protease Substrate Specificity Profiling and Enzyme Characterization

This tetrapeptide is suitable for use as a defined-sequence substrate in protease activity assays where the influence of a C-terminal acidic residue on cleavage kinetics is under investigation. The class-level inference that Leu-containing and Asp-containing peptide bonds exhibit markedly different pH optima and catalytic efficiencies [1] supports its application in studies comparing protease preferences for hydrophobic versus acidic P₁ or P₁′ residues.

LC-MS Method Development and Peptide Analytical Standard

The defined molecular weight (388.42 g/mol) and elemental composition (C₁₆H₂₈N₄O₇) [2] establish this tetrapeptide as a candidate analytical standard for calibrating liquid chromatography-mass spectrometry workflows. Its distinct retention properties relative to neutral C-terminal analogs enable its use as a system suitability control for reversed-phase peptide separations.

Negative Control or Reference Compound in Structure-Activity Relationship Studies

Given the absence of documented biological activity for this specific sequence in the current literature, this tetrapeptide may serve as a negative control or reference compound in structure-activity relationship (SAR) campaigns evaluating active tetrapeptides. The sequence-specific nature of peptide function [1] ensures that even single-residue substitutions can abolish or alter activity, making this defined-sequence tetrapeptide a useful comparator.

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